molecular formula C22H29NO2 B4083103 N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide

N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide

Cat. No. B4083103
M. Wt: 339.5 g/mol
InChI Key: PWCHJIKFPJKPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide, commonly known as IPP or Isopropylphenidate, is a synthetic compound that belongs to the class of phenidate derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of IPP is similar to that of other phenidate derivatives, such as methylphenidate. It acts as a reuptake inhibitor of dopamine and norepinephrine, which are neurotransmitters that play a critical role in the regulation of mood, attention, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPP have been studied extensively in animal models. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which leads to improved cognitive function, increased motivation, and enhanced memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IPP in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it an ideal tool for studying the role of these neurotransmitters in various physiological processes. However, one of the limitations of using IPP is its potential for abuse and addiction, which requires careful monitoring and control in laboratory settings.

Future Directions

There are several future directions for the research and development of IPP. One potential direction is the development of new drugs based on the chemical structure of IPP for the treatment of neurological disorders, such as ADHD and Parkinson's disease. Another direction is the investigation of the long-term effects of IPP on brain function and behavior, as well as its potential for abuse and addiction. Additionally, further studies are needed to elucidate the precise mechanism of action of IPP and its effects on other neurotransmitter systems.
In conclusion, N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the role of dopamine and norepinephrine in various physiological processes. Further research is needed to fully understand its mechanism of action and its potential for the development of new drugs for the treatment of neurological disorders.

Scientific Research Applications

IPP has been extensively studied for its potential applications in various research fields, including pharmacology, neuroscience, and medicinal chemistry. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

N,N-diethyl-3-phenyl-3-(4-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-23(6-2)22(24)16-21(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-17(3)4/h7-15,17,21H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCHJIKFPJKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-phenyl-3-[4-(propan-2-yloxy)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.